molecular formula C28H26N4O B11325816 N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11325816
M. Wt: 434.5 g/mol
InChI Key: FOSRCNDLMQNPHP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 4-methoxyphenyl, 2-methylphenyl, and phenyl groups are introduced through various substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with 2-(4-methoxyphenyl)ethylamine under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C28H26N4O

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H26N4O/c1-20-8-6-7-11-25(20)32-18-24(22-9-4-3-5-10-22)26-27(30-19-31-28(26)32)29-17-16-21-12-14-23(33-2)15-13-21/h3-15,18-19H,16-17H2,1-2H3,(H,29,30,31)

InChI Key

FOSRCNDLMQNPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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